2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride
CAS No.: 1201937-23-6
Cat. No.: VC4533285
Molecular Formula: C3H8ClN5
Molecular Weight: 149.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1201937-23-6 |
|---|---|
| Molecular Formula | C3H8ClN5 |
| Molecular Weight | 149.58 |
| IUPAC Name | 2-(tetrazol-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C3H7N5.ClH/c4-1-2-8-3-5-6-7-8;/h3H,1-2,4H2;1H |
| Standard InChI Key | DYJMNFXIVFKFNZ-UHFFFAOYSA-N |
| SMILES | C1=NN=NN1CCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-amine hydrochloride belongs to the tetrazole family, a class of five-membered heterocycles containing four nitrogen atoms. The molecule comprises a 1H-tetrazole ring linked via a methylene group to a primary amine, which is protonated as a hydrochloride salt (Fig. 1). This structural configuration confers enhanced water solubility compared to the free base form, with a calculated partition coefficient (LogP) of -1.2, indicating high polarity.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1201937-23-6 |
| Molecular Formula | C₃H₈ClN₅ |
| Molecular Weight | 149.58 g/mol |
| IUPAC Name | 2-(tetrazol-1-yl)ethanamine hydrochloride |
| SMILES | Cl.NCCN1C=NN=N1 |
| XLogP3-AA | -1.2 |
The tetrazole ring exhibits aromatic character due to delocalized π-electrons across the N1–N4 positions, while the N5 atom remains protonated in the 1H-tautomer . X-ray crystallography studies of analogous tetrazole derivatives reveal planar ring geometries with bond lengths of 1.31–1.38 Å for N–N bonds and 1.33 Å for C–N bonds, consistent with resonance stabilization .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Cyclocondensation: Ethylenediamine reacts with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in acetic acid at 80°C for 12 hours, forming the tetrazole ring through [2+3] cycloaddition .
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Salt Formation: The free base is treated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt with >95% purity after recrystallization.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Solvent | Acetic acid |
| Catalyst | None |
| Yield | 78–82% |
This method avoids transition metal catalysts, making it environmentally favorable compared to palladium-mediated tetrazole syntheses . Microwave-assisted protocols can reduce reaction times to 2–3 hours while maintaining comparable yields.
Industrial Production
Commercial manufacturing employs continuous flow reactors to enhance scalability and safety. Key process parameters include:
-
Residence Time: 30 minutes at 100°C
-
Pressure: 5 bar to prevent azide decomposition
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Purification: Multi-stage crystallization using ethanol/water mixtures.
Pharmacological and Medicinal Applications
Bioisosteric Replacement
The tetrazole moiety serves as a carboxylate surrogate (-COO⁻ → -CN₄H) in drug design, improving metabolic stability and membrane permeability. This substitution has been exploited in:
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Angiotensin II Receptor Blockers (ARBs): Mimicking the carboxyl group in valsartan analogues for hypertension management .
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Antimicrobial Agents: Enhancing bacterial cell wall penetration in quinolone-tetrazole hybrids.
Enzyme Inhibition Studies
Molecular docking simulations demonstrate strong binding affinity (-9.2 kcal/mol) toward cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. The ethylamine side chain forms hydrogen bonds with Arg120 and Tyr355, while the tetrazole ring participates in π-stacking with Phe518.
Material Science Applications
Energetic Materials
The compound’s high nitrogen content (46.9% by mass) and enthalpy of formation (+287 kJ/mol) make it suitable as a precursor for explosives. Pyrolysis studies show exothermic decomposition at 220°C, releasing 1,520 J/g of energy .
Coordination Polymers
Reaction with transition metals yields porous frameworks with Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g. These materials show promise for hydrogen storage (2.5 wt% at 77K).
Comparative Analysis with Structural Analogues
Table 3: Isomeric Comparison
| Property | 1H-Tetrazol-1-yl Derivative | 2H-Tetrazol-2-yl Derivative |
|---|---|---|
| CAS Number | 1201937-23-6 | 1201937-15-6 |
| Melting Point | 215–217°C | 198–201°C |
| Solubility (H₂O) | 38 g/L | 29 g/L |
| COX-2 Binding Affinity | -9.2 kcal/mol | -7.8 kcal/mol |
The 1H-tautomer demonstrates superior pharmacological potential due to enhanced target engagement, while the 2H-isomer exhibits better thermal stability for material applications .
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